molecular formula C7H3BrClNO3 B12820737 3-Bromo-5-chloro-4-nitrobenzaldehyde

3-Bromo-5-chloro-4-nitrobenzaldehyde

Cat. No.: B12820737
M. Wt: 264.46 g/mol
InChI Key: MLHMNDOVQGCCDF-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-4-nitrobenzaldehyde is an aromatic compound with the molecular formula C7H3BrClNO3 It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-nitrobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the nitration of 3-Bromo-5-chlorobenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient nitration and minimize by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: 3-Bromo-5-chloro-4-nitrobenzoic acid.

    Reduction: 3-Bromo-5-chloro-4-aminobenzaldehyde.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-chloro-4-nitrobenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-4-nitrobenzaldehyde involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of biological molecules and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 4-Bromo-3-nitrobenzaldehyde
  • 5-Chloro-2-nitrobenzaldehyde
  • 3-Bromo-5-nitrobenzaldehyde

Comparison: 3-Bromo-5-chloro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, chlorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, the presence of both bromine and chlorine allows for selective substitution reactions, while the nitro group enhances its electrophilic character .

This compound’s versatility and reactivity make it a valuable asset in various fields of research and industry

Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

3-bromo-5-chloro-4-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrClNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H

InChI Key

MLHMNDOVQGCCDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Br)C=O

Origin of Product

United States

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